4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms, one on the benzyl group and the other on the thiophene ring, as well as a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the thiophene ring reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid: Similar structure but with a different position of the chlorine atom on the benzyl group.
3-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid: Lacks the chlorine atom on the thiophene ring.
Uniqueness
4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of both chlorine atoms and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C12H8Cl2O3S |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-chloro-3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-4-2-1-3-7(8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16) |
InChI Key |
HMNULMUVGLDMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(SC=C2Cl)C(=O)O)Cl |
Origin of Product |
United States |
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